molecular formula C46H92O16 B077536 41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate CAS No. 10289-94-8

41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate

Cat. No.: B077536
CAS No.: 10289-94-8
M. Wt: 901.2 g/mol
InChI Key: PDASDZQPCWGLAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate typically involves the esterification of octadecanoic acid (stearic acid) with a polyethylene glycol (PEG) derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the ester bond formation. Common reagents include sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions. The final product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted esters .

Scientific Research Applications

41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate involves its ability to interact with lipid bilayers and proteins. The compound’s long hydrocarbon chain allows it to integrate into lipid membranes, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it facilitates the encapsulation and release of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Octadecanoic acid, 17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl ester
  • Octadecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
  • Polyethylene glycol stearate

Uniqueness

What sets 41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate apart from similar compounds is its extensive ether linkage, which provides enhanced solubility and emulsifying properties. This makes it particularly valuable in applications requiring stable emulsions and dispersions .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H92O16/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-46(48)62-45-44-61-43-42-60-41-40-59-39-38-58-37-36-57-35-34-56-33-32-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-47/h47H,2-45H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDASDZQPCWGLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H92O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065022
Record name Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

901.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10289-94-8
Record name Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10289-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PEG-14 stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010289948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate
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